molecular formula C20H27NO6S B588931 Tamsulosin Sulfonic Acid CAS No. 890708-67-5

Tamsulosin Sulfonic Acid

Cat. No. B588931
CAS RN: 890708-67-5
M. Wt: 409.497
InChI Key: FWUVUSHDPGCUNJ-OAHLLOKOSA-N
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Description

Tamsulosin Sulfonic Acid is the sulfonic acid form of Tamsulosin . Tamsulosin is used to treat men who have symptoms of an enlarged prostate gland, also known as benign enlargement of the prostate (benign prostatic hyperplasia or BPH) .


Molecular Structure Analysis

The molecular formula of this compound is C20H27NO6S . It has a molecular weight of 409.5 g/mol . The structure includes 29 non-H bonds, 14 multiple bonds, 11 rotatable bonds, 2 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 secondary amine (aliphatic), 1 hydroxyl group, and 3 aromatic ethers .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 409.5 g/mol, a Hydrogen Bond Donor Count of 2, a Hydrogen Bond Acceptor Count of 7, a Rotatable Bond Count of 11, and a Topological Polar Surface Area of 103 Ų . It also has a complexity of 537 .

Scientific Research Applications

  • Tamsulosin is the most widely used α1-adrenoceptor antagonist for treating benign prostatic hyperplasia. However, there is a need for more randomized, placebo-controlled studies comparing different agents for BPH treatment (Chapple & Andersson, 2002).

  • The pharmacokinetics of Tamsulosin are influenced by factors like food intake and hepatic or renal impairment. It shows high plasma-protein binding and is metabolized mainly by cytochrome P450 enzymes (Francosalinas et al., 2010).

  • Electrooxidative behavior of Tamsulosin has been investigated, indicating its irreversible oxidation, particularly involving the methoxy group on the phenyl ring (Ozkan et al., 2003).

  • Concerns have been raised about the potential association between Tamsulosin use and increased risk of dementia due to the presence of α1-adrenoceptors in the brain (Duan et al., 2018).

  • Development of a spectrofluorimetric method for determining Tamsulosin in urine and pharmaceutical preparations was achieved, based on its reaction with 1-dimethylaminonaphthalene-5-sulfonyl chloride (Karasakal & Ulu, 2014).

  • A study developed an LC-MS/MS method for determining Tamsulosin in human aqueous humor and serum, useful for studying its eye-related adverse effects (Keski-Rahkonen et al., 2007).

  • The stability of Tamsulosin and Tadalafil co-formulated in capsules was assessed, revealing that acidic degradation of Tamsulosin yielded its sulfonated derivative (Rezk et al., 2020).

Mechanism of Action

Target of Action

Tamsulosin Sulfonic Acid primarily targets alpha-1A and alpha-1D adrenergic receptors . These receptors are predominantly located in the smooth muscle of the prostate and bladder neck. By blocking these receptors, this compound helps relax the smooth muscle, which is crucial for improving urinary flow and reducing symptoms of benign prostatic hyperplasia (BPH) .

Mode of Action

This compound acts as an antagonist to alpha-1A and alpha-1D adrenergic receptors . By binding to these receptors, it prevents norepinephrine from activating them. This inhibition leads to the relaxation of smooth muscle in the prostate and bladder neck, facilitating easier urine flow and alleviating BPH symptoms .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the adrenergic signaling pathway . By blocking alpha-1 adrenergic receptors, the compound disrupts the normal adrenergic signaling that causes smooth muscle contraction. This results in the relaxation of the smooth muscle in the prostate and bladder neck, improving urinary flow .

Pharmacokinetics

This compound exhibits the following ADME properties:

Result of Action

At the molecular level, this compound’s action results in the relaxation of smooth muscle in the prostate and bladder neck . This relaxation reduces resistance to urinary flow, thereby improving symptoms of BPH such as difficulty in urination and increased frequency of urination .

Action Environment

The efficacy and stability of this compound can be influenced by several environmental factors:

By understanding these aspects, healthcare providers can better manage the administration of this compound to maximize its therapeutic benefits.

: DrugBank : Wikipedia

properties

IUPAC Name

5-[(2R)-2-[2-(2-ethoxyphenoxy)ethylamino]propyl]-2-methoxybenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO6S/c1-4-26-17-7-5-6-8-18(17)27-12-11-21-15(2)13-16-9-10-19(25-3)20(14-16)28(22,23)24/h5-10,14-15,21H,4,11-13H2,1-3H3,(H,22,23,24)/t15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWUVUSHDPGCUNJ-OAHLLOKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OCCNC(C)CC2=CC(=C(C=C2)OC)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC=C1OCCN[C@H](C)CC2=CC(=C(C=C2)OC)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10858418
Record name 5-[(2R)-2-{[2-(2-Ethoxyphenoxy)ethyl]amino}propyl]-2-methoxybenzene-1-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10858418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

409.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

890708-67-5
Record name 5-[(2R)-2-{[2-(2-Ethoxyphenoxy)ethyl]amino}propyl]-2-methoxybenzene-1-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10858418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Q & A

Q1: What is the significance of Tamsulosin Sulfonic Acid in pharmaceutical analysis?

A1: this compound is identified as an official impurity of Tamsulosin Hydrochloride []. Monitoring impurities in pharmaceutical formulations is crucial for ensuring drug safety, potency, and efficacy. The research article highlights the development of two green analytical methods, High-Performance Thin Layer Chromatography (HPTLC) and High-Performance Liquid Chromatography (HPLC), specifically designed to quantify Tamsulosin Hydrochloride and its impurities, including this compound []. This emphasizes the importance of accurate and sensitive analytical techniques for impurity profiling in pharmaceutical analysis.

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